molecular formula C10H15NO3S B2855665 N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide CAS No. 1334368-84-1

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide

Cat. No. B2855665
CAS RN: 1334368-84-1
M. Wt: 229.29
InChI Key: YAUTVTCMEHOKEM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the thiophene family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide is not fully understood, but several studies have suggested that it exerts its biological activities through multiple pathways. For example, the anti-inflammatory activity of this compound is thought to be mediated through the inhibition of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, the anticancer activity of N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide is thought to be due to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide has been shown to exhibit several biochemical and physiological effects. For instance, this compound has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. Additionally, N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway. Moreover, this compound has been reported to possess antimicrobial activity against various gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide in lab experiments is its potent biological activity, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has a relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one of the limitations of using N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Moreover, the development of new synthetic methods to improve the yield and purity of N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide could facilitate its use in future research. Finally, the evaluation of the toxicity and pharmacokinetics of this compound in animal models is necessary to determine its safety and efficacy for human use.

Synthesis Methods

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide involves the reaction of 2-acetylthiophene with 2-methyl-3-hydroxypropionaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonium carbonate to yield N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma. Additionally, N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide has been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been reported to possess antimicrobial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(13,7-14-2)6-11-9(12)8-3-4-15-5-8/h3-5,13H,6-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUTVTCMEHOKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-3-carboxamide

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